1,5-Cyclohexadiene-1-carboxylic acid, methyl ester
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Overview
Description
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of 1,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives
Scientific Research Applications
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexadiene ring, which can undergo addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: Similar structure but with different positional isomerism.
Methyl 1-cyclohexene-1-carboxylate: Another ester derivative with a different ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: Similar ester functionality but with a different ring configuration.
Uniqueness
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is unique due to its specific ring structure and the position of the ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
CAS No. |
40002-24-2 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
YCTXQIVXFOMZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC=C1 |
Origin of Product |
United States |
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